(3S,4S)-Tofacitinib-d3 is a deuterated analog of tofacitinib, a selective Janus kinase inhibitor primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The deuterated form, (3S,4S)-tofacitinib-d3, serves as an internal standard in analytical chemistry for quantifying tofacitinib levels in various biological matrices. Its unique isotopic labeling allows for enhanced sensitivity and specificity in mass spectrometry applications.
Tofacitinib-d3 is synthesized from tofacitinib, which is classified as a small molecule pharmaceutical compound. It belongs to the class of Janus kinase inhibitors, specifically targeting Janus kinase 1 and Janus kinase 3. The compound is commercially available through chemical suppliers such as Cayman Chemical.
The synthesis of (3S,4S)-tofacitinib-d3 involves several steps that typically include the modification of the original tofacitinib structure to incorporate deuterium atoms. The synthesis can be performed using various organic chemistry techniques, including:
The synthesis process must be carefully controlled to maintain the stereochemistry of the compound while incorporating deuterium effectively.
The molecular structure of (3S,4S)-tofacitinib-d3 is characterized by its specific stereochemistry at positions 3 and 4 of the piperidine ring. The chemical formula is C₁₄H₁₄D₃N₃O₂, indicating that it has three deuterium atoms replacing hydrogen atoms in the original tofacitinib structure.
The incorporation of deuterium alters the physical properties slightly compared to non-deuterated tofacitinib, affecting its mass spectrometric behavior.
(3S,4S)-tofacitinib-d3 participates in various chemical reactions primarily due to its functional groups:
These reactions are critical for understanding the compound's behavior in biological systems and ensuring accurate analytical measurements.
Tofacitinib and its deuterated form exert their therapeutic effects by inhibiting Janus kinases, which are crucial in the signaling pathways of various cytokines involved in inflammatory processes. The mechanism involves:
Studies have shown that this inhibition effectively decreases disease activity in conditions like rheumatoid arthritis by altering cytokine signaling pathways.
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed for quantifying (3S,4S)-tofacitinib-d3 in biological samples due to its favorable detection characteristics stemming from its isotopic labeling.
(3S,4S)-tofacitinib-d3 is primarily used in research settings for:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2